molecular formula C15H17BN2O2 B597322 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile CAS No. 1256359-11-1

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile

Cat. No. B597322
M. Wt: 268.123
InChI Key: UXFJREVSLLNDQR-UHFFFAOYSA-N
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Description

The compound is a derivative of indole with a carbonitrile group at the 5-position and a tetramethyl dioxaborolane group at the 2-position . The tetramethyl dioxaborolane group is a common motif in organoboron chemistry and is often used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation and sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and conformational analysis . Density functional theory (DFT) is often used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties .


Chemical Reactions Analysis

The tetramethyl dioxaborolane group in similar compounds is often used in Suzuki cross-coupling reactions and amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques like FT-IR, 1H NMR, and mass spectroscopy are often used to identify the structure of similar compounds .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of related compounds, highlighting their potential as raw materials and intermediates in various chemical reactions. These studies involve confirming compound structures through techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. They often utilize density functional theory (DFT) for molecular structure calculations, consistent with experimental findings (Liao et al., 2022).
  • Similar studies have been conducted on boric acid ester intermediates with benzene rings, obtained through substitution reactions. These compounds' structures have been confirmed using various spectroscopic methods and crystallographic analyses, with DFT calculations showing consistency with X-ray diffraction structures (Huang et al., 2021).

Chemical Properties and Potential Applications

  • The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing insights into their physicochemical properties. This information is crucial for understanding how these compounds might behave in various chemical environments and potential applications in synthesis and drug design (Yang et al., 2021).
  • One study focused on the synthesis of 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, a novel near-infrared fluorescence probe of carbazole borate ester including indole. This demonstrates the potential for developing advanced materials for imaging and sensing applications (You-min, 2014).

Synthesis Methods

  • Some studies have explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation, highlighting an effective method for introducing boryl substituents into aromatic compounds. This has implications for pharmaceutical and material science research, where such methods are crucial (Takagi & Yamakawa, 2013).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-7-10(9-17)5-6-12(11)18-13/h5-8,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFJREVSLLNDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682201
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile

CAS RN

1256359-11-1
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyanoindole-2-boronic acid, pinacol ester
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